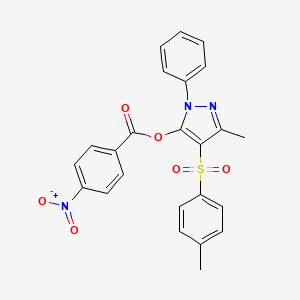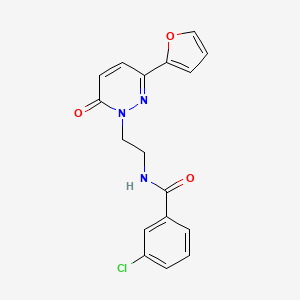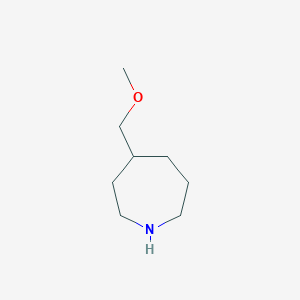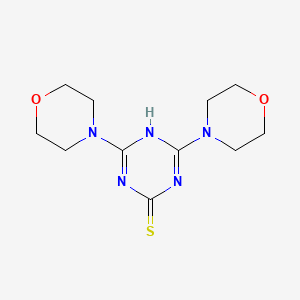
N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide, also known as BTDC, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and modulate the levels of neurotransmitters in the brain. It has also been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide in lab experiments is its broad spectrum of activity against various diseases and conditions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are several future directions for the research and development of N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of focus is the investigation of the mechanism of action of N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide, which may lead to the development of more targeted and effective therapies. Additionally, there is potential for the development of N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide-based drug delivery systems, which could improve the bioavailability and efficacy of the compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide in humans.
合成方法
N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction between 3,6-dichloropyridine-2-carboxylic acid and 1-benzyl-1,2,4-triazole-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
科学研究应用
N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. Studies have also shown that N-(1-Benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide has potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-6-7-12(17)19-13(11)14(23)20-15-18-9-22(21-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLXJIPLVIILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)
![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)



![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)
![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)
![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)
![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)